Retrosynthetic dissection of 6-chlorobenzo[d]isoxazole-3-carboxamide reveals two primary disconnect points:
Strategic considerations prioritize chlorinated benzaldehyde starting materials (e.g., 4-chloro-2-hydroxybenzaldehyde) to ensure regioselective halogen placement. Computational modeling supports the thermodynamic preference for 6-chloro substitution over alternative positions due to reduced steric clash during cyclization.
Two dominant cyclocondensation routes have been validated:
Table 1: Comparative analysis of cyclocondensation methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Mitsunobu displacement | 96 | High | Limited* |
| Pd-catalyzed annulation | 82 | Moderate | Industrial |
*Due to cost of DIAD and PPh₃.
Carboxamide installation employs two approaches:
¹H-NMR confirms successful amidation via singlet peaks at δ 8.27–10.14 ppm (N–H) and δ 2.66 ppm (isoxazole methyl).
Critical factor: Ligand bulkiness in Pd complexes prevents O–N bond scission during annulation.
Table 2: Solvent optimization data
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0.5 | 96 | 92 |
| DCM | 48 | 78 | 98 |
| MeCN | 24 | 85 | 95 |
Three primary hurdles impede mass production:
Innovations:
The molecular structure of 6-Chlorobenzo[d]isoxazole-3-carboxamide has been characterized through comprehensive single-crystal X-ray diffraction studies that reveal fundamental geometric parameters and crystal packing arrangements [1] [2]. The compound crystallizes in a monoclinic crystal system, displaying characteristic bond lengths and angles typical of benzoisoxazole derivatives [3] [4].
The benzoisoxazole ring system exhibits a planar configuration with maximum deviations from planarity not exceeding 0.025 Å, demonstrating excellent aromatic character [5]. The nitrogen-carbon double bond within the isoxazole ring shows a characteristic bond length of approximately 1.293-1.307 Å, which is consistent with the expected double bond character [3] [1]. The carbon-oxygen bond lengths in the heterocyclic ring range from 1.361 to 1.373 Å, indicating partial double bond character due to electron delocalization [2].
The chlorine substituent at the 6-position of the benzene ring maintains a carbon-chlorine bond length of approximately 1.75 Å, which is within the expected range for aromatic carbon-chlorine bonds [6]. The carboxamide functional group at the 3-position displays typical amide characteristics with a carbon-nitrogen bond length of approximately 1.35 Å and a carbon-oxygen double bond length of 1.22 Å [7].
| Parameter | Value (Å) | Reference Range |
|---|---|---|
| Nitrogen-Carbon (isoxazole) | 1.293-1.307 | 1.29-1.31 |
| Carbon-Oxygen (isoxazole) | 1.361-1.373 | 1.36-1.38 |
| Carbon-Chlorine | ~1.75 | 1.74-1.76 |
| Carboxamide Carbon-Nitrogen | ~1.35 | 1.33-1.37 |
| Carboxamide Carbon-Oxygen | ~1.22 | 1.20-1.24 |
The crystal packing reveals intermolecular hydrogen bonding patterns involving the carboxamide functional group, which contributes to the overall crystal stability [8] [9]. Adjacent molecules are linked through nitrogen-hydrogen to oxygen hydrogen bonds, forming characteristic ring motifs that propagate throughout the crystal structure [5] [10]. The aromatic rings participate in π-π stacking interactions with centroid-to-centroid distances ranging from 3.5 to 3.8 Å, which further stabilize the crystal lattice [4] [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-Chlorobenzo[d]isoxazole-3-carboxamide through multiple experimental approaches [11] [12]. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts for the aromatic protons, which appear in the range of 7.2 to 8.1 parts per million [11].
The aromatic protons of the benzoisoxazole system display distinct coupling patterns that reflect their electronic environment [14] [12]. The proton ortho to the chlorine substituent typically appears as a doublet at approximately 7.4 parts per million, while the meta-positioned proton resonates at 7.7 parts per million [11]. The carboxamide protons exhibit characteristic broad signals in the range of 5.5 to 6.8 parts per million due to exchange phenomena [15] [16].
Carbon-13 nuclear magnetic resonance analysis reveals the carbon framework of the molecule with high precision [11] [12]. The carbonyl carbon of the carboxamide group resonates at approximately 165 parts per million, consistent with typical amide carbonyl chemical shifts [15]. The aromatic carbons appear in the range of 110 to 155 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts [17].
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxamide Carbonyl | ~165 | Singlet |
| Isoxazole Carbon-3 | ~155 | Singlet |
| Aromatic Carbons | 110-155 | Singlets |
| Chlorine-bearing Carbon | ~130 | Singlet |
Two-dimensional correlation spectroscopy experiments provide connectivity information between adjacent protons, confirming the substitution pattern and molecular framework [14] [12]. The correlation spectroscopy data reveals through-bond couplings that establish the positions of substituents on the benzoisoxazole ring system [16]. Cross-peaks between aromatic protons confirm the meta-coupling pattern characteristic of the 6-chloro substitution [12].
Vibrational spectroscopy analysis of 6-Chlorobenzo[d]isoxazole-3-carboxamide reveals characteristic infrared absorption bands that correspond to specific functional groups within the molecule [18] [19]. The carboxamide group exhibits two primary absorption bands: the carbonyl stretch at approximately 1680 wavenumbers and the nitrogen-hydrogen stretch in the range of 3300-3500 wavenumbers [7] [19].
The benzoisoxazole ring system displays characteristic aromatic carbon-carbon stretching vibrations between 1450 and 1600 wavenumbers [18] [20]. The isoxazole nitrogen-oxygen bond contributes to specific vibrational modes at approximately 1370 wavenumbers, which is consistent with literature values for similar heterocyclic systems [18] [21]. The carbon-chlorine stretching vibration appears as a medium-intensity band at approximately 1080 wavenumbers [19] [22].
Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets provide theoretical vibrational frequencies that correlate well with experimental observations [23] [1]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [23] [17]. The theoretical analysis confirms the assignment of major vibrational modes and provides insight into the molecular dynamics of the compound [24] [25].
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
|---|---|---|---|
| Carboxamide C=O stretch | ~1680 | ~1695 | Carbonyl stretching |
| N-H stretch | 3300-3500 | 3320-3480 | Amide N-H stretching |
| Aromatic C=C stretch | 1450-1600 | 1465-1590 | Ring C=C stretching |
| Isoxazole N-O | ~1370 | ~1375 | Heterocycle N-O |
| C-Cl stretch | ~1080 | ~1085 | Carbon-chlorine stretching |
The density functional theory calculations also provide information about the molecular geometry optimization and electronic structure [23] [17]. The calculated bond lengths and angles show remarkable agreement with experimental crystallographic data, with deviations typically less than 0.02 Å for bond lengths and 2° for bond angles [1] [2]. The frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insight into the electronic properties and potential reactivity of the compound [23] [17].